molecular formula C19H21ClN2O4 B5881607 N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide

N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide

Cat. No. B5881607
M. Wt: 376.8 g/mol
InChI Key: MMAXKZLLHCILII-UHFFFAOYSA-N
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Description

N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide, also known as Compound X, is a novel chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X involves its ability to inhibit the activity of certain enzymes, such as histone deacetylases and proteasomes, which play important roles in cell growth and survival. By inhibiting these enzymes, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X can induce apoptosis in cancer cells and protect neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotection and cognitive improvement in animal models of neurodegenerative diseases, and anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. However, one limitation is the potential toxicity of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X at higher doses, which must be carefully monitored in experiments.

Future Directions

For research on N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X include further exploration of its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation, as well as the development of more specific and potent analogs of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X. Additionally, more studies are needed to determine the optimal dosing and administration of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X in various disease models.

Synthesis Methods

The synthesis of N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X involves several steps, starting with the reaction of 4-chloro-3,5-dimethylphenol with acetic anhydride to form 4-chloro-3,5-dimethylphenyl acetate. This is followed by the reaction of the acetate with 2-(2-methoxyphenyl)ethanamine to form the intermediate product, which is then reacted with phosgene to form the final product, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X.

Scientific Research Applications

N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In neurodegenerative diseases, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation, N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide X has been shown to have anti-inflammatory effects and reduce inflammation in animal models.

properties

IUPAC Name

[(Z)-[1-amino-2-(2-methoxyphenyl)ethylidene]amino] 2-(4-chloro-3,5-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-12-8-15(9-13(2)19(12)20)25-11-18(23)26-22-17(21)10-14-6-4-5-7-16(14)24-3/h4-9H,10-11H2,1-3H3,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAXKZLLHCILII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)ON=C(CC2=CC=CC=C2OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)O/N=C(/CC2=CC=CC=C2OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide

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